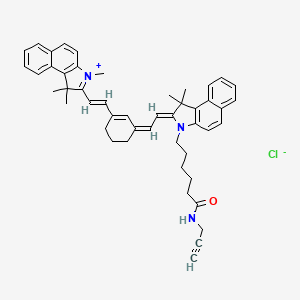
Cy7.5 alkyne (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy7.5 alkyne (chloride) is a dye derivative of Cyanine 7.5, containing a sulfonate ion and an alkyne functional group . Cyanine 7.5 is a near-infrared fluorescent dye commonly used for biolabeling and cell imaging . The alkyne functional group of Cy7.5 alkyne (chloride) allows it to react with molecules containing azide functional groups to form covalent bonds . This property makes it particularly useful for tracking biological molecules such as proteins and antibodies in biological samples .
Méthodes De Préparation
The synthesis of Cy7.5 alkyne (chloride) involves the incorporation of an alkyne functional group into the Cyanine 7.5 dye structure. One common method for preparing alkynes is through double elimination from a dihaloalkane . This process typically uses alkoxide bases at high temperatures, resulting in the formation of the alkyne group . Industrial production methods for Cy7.5 alkyne (chloride) would likely involve similar synthetic routes, optimized for large-scale production.
Analyse Des Réactions Chimiques
Cy7.5 alkyne (chloride) undergoes several types of chemical reactions, primarily involving its alkyne functional group. This reaction is typically carried out under mild conditions, making it suitable for use with sensitive biological molecules . The major products of these reactions are bioconjugates, where Cy7.5 alkyne (chloride) is covalently attached to proteins, antibodies, or other biomolecules .
Applications De Recherche Scientifique
Cy7.5 alkyne (chloride) has a wide range of applications in scientific research. In chemistry, it is used as a fluorescent probe for studying molecular interactions and dynamics . In biology and medicine, it is employed for biolabeling and cell imaging, allowing researchers to track the location and movement of specific biomolecules within cells and tissues . Its near-infrared fluorescence makes it particularly useful for in vivo imaging, as it can penetrate deeper into tissues compared to visible light . Additionally, Cy7.5 alkyne (chloride) is used in drug development and diagnostics, where it helps in the visualization of drug distribution and the identification of disease markers .
Mécanisme D'action
The mechanism of action of Cy7.5 alkyne (chloride) is based on its ability to form covalent bonds with azide-containing molecules through click chemistry . This reaction is highly specific and efficient, allowing for precise labeling of target biomolecules . Once bound to a biomolecule, Cy7.5 alkyne (chloride) emits near-infrared fluorescence when excited by light of a specific wavelength . This fluorescence can be detected and measured, providing valuable information about the location and behavior of the labeled biomolecule .
Comparaison Avec Des Composés Similaires
Cy7.5 alkyne (chloride) is part of the Cyanine dye family, which includes other compounds such as Cy3, Cy3.5, Cy5, Cy5.5, and Cy7 . These dyes differ in the length of their polymethine bridge, which affects their absorbance and fluorescence properties . Cy7.5 alkyne (chloride) is unique in its near-infrared fluorescence and its ability to form covalent bonds with azide-containing molecules . This makes it particularly suitable for applications requiring deep tissue imaging and stable bioconjugation .
Propriétés
Formule moléculaire |
C48H52ClN3O |
|---|---|
Poids moléculaire |
722.4 g/mol |
Nom IUPAC |
6-[(2Z)-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C48H51N3O.ClH/c1-7-31-49-44(52)22-9-8-14-32-51-41-28-26-37-19-11-13-21-39(37)46(41)48(4,5)43(51)30-24-35-17-15-16-34(33-35)23-29-42-47(2,3)45-38-20-12-10-18-36(38)25-27-40(45)50(42)6;/h1,10-13,18-21,23-30,33H,8-9,14-17,22,31-32H2,2-6H3;1H |
Clé InChI |
BEKYZMBPLUHVRG-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


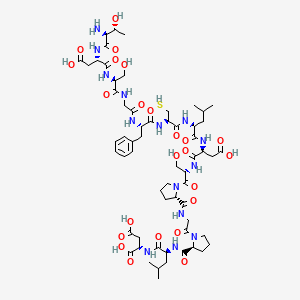
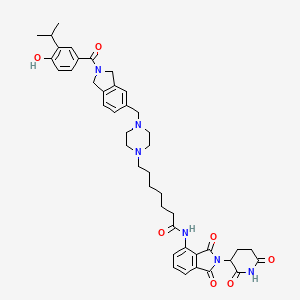
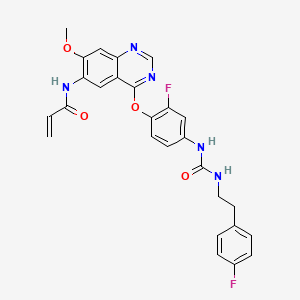


![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
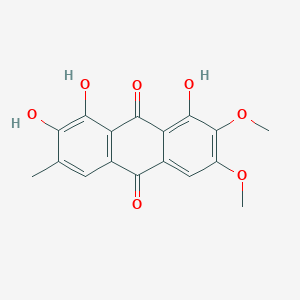
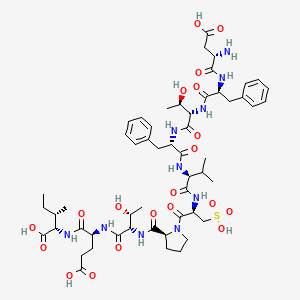
![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
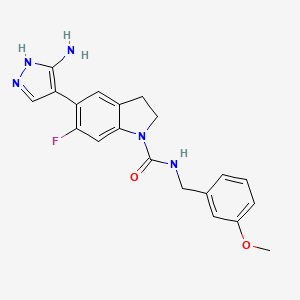
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)
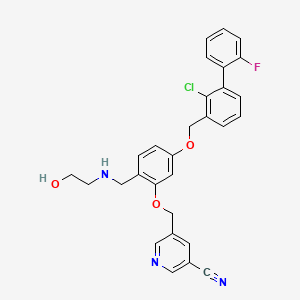
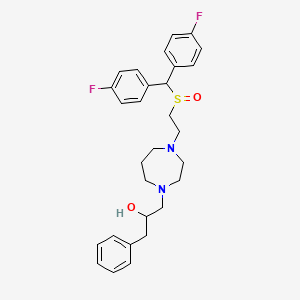
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
